BenchChemオンラインストアへようこそ!

Morpholine, 3-methyl-2-phenyl-, (2R,3S)-

dopamine transporter enantiomer pharmacology reuptake inhibitor vs. releaser

Morpholine, 3-methyl-2-phenyl-, (2R,3S)- (CAS 84025-82-1) is the single enantiomer also designated as (−)-pseudophenmetrazine, a chiral phenylmorpholine derivative with the systematic name (2R,3S)-3-methyl-2-phenylmorpholine. It is the (−)-enantiomer of the cis (2RS,3SR) racemic pair known as pseudophenmetrazine, and is distinguished from its trans-configured diastereomer phenmetrazine by stereochemistry at the 2- and 3-positions of the morpholine ring.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 84025-82-1
Cat. No. B14423693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 3-methyl-2-phenyl-, (2R,3S)-
CAS84025-82-1
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1C(OCCN1)C2=CC=CC=C2
InChIInChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m0/s1
InChIKeyOOBHFESNSZDWIU-ONGXEEELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine, 3-methyl-2-phenyl-, (2R,3S)- (CAS 84025-82-1): Single-Enantiomer Pseudophenmetrazine for Stereospecific Neuroscience Research Procurement


Morpholine, 3-methyl-2-phenyl-, (2R,3S)- (CAS 84025-82-1) is the single enantiomer also designated as (−)-pseudophenmetrazine, a chiral phenylmorpholine derivative with the systematic name (2R,3S)-3-methyl-2-phenylmorpholine . It is the (−)-enantiomer of the cis (2RS,3SR) racemic pair known as pseudophenmetrazine, and is distinguished from its trans-configured diastereomer phenmetrazine by stereochemistry at the 2- and 3-positions of the morpholine ring [1]. The compound is the N-demethylated, cis-configured metabolite of the clinically used anorectic prodrug phendimetrazine and serves as a defined molecular probe for studying enantiomer-specific monoamine transporter pharmacology, where the (2R,3S) isomer acts as a selective dopamine reuptake inhibitor (Ki = 2,691 nM) rather than a dopamine releaser—a mechanistic distinction that separates it from its (+)-enantiomer counterpart [2].

Why Morpholine, 3-methyl-2-phenyl-, (2R,3S)- Cannot Be Substituted by Racemic Pseudophenmetrazine, Phenmetrazine, or Other Phenylmorpholine Analogs


Within the 2-phenylmorpholine class, stereochemistry and N-substitution status govern monoamine transporter mechanism, potency, and selectivity in a manner that precludes casual interchange. The racemic cis mixture (pseudophenmetrazine, CAS 13580-23-9) contains both (+)- and (−)-enantiomers that exhibit opposing molecular mechanisms at the dopamine transporter (DAT): the (+)-form is a weak dopamine releaser (EC50 = 1,457 nM) while the (−)-form—the (2R,3S) enantiomer identified by CAS 84025-82-1—is a dopamine reuptake inhibitor (Ki = 2,691 nM) with no releasing activity [1]. The trans diastereomer phenmetrazine is >50-fold more potent as a norepinephrine releaser (EC50 = 50 nM) and is a robust dopamine releaser (EC50 = 131 nM), a profile entirely incompatible with experiments requiring selective DAT blockade without concomitant catecholamine release [1]. The parent compound 2-phenylmorpholine (PAL-632) lacks the 3-methyl substituent and displays 30-fold higher norepinephrine releasing potency (EC50 = 79 nM), further illustrating that even minor structural modifications produce pharmacologically non-interchangeable entities [2]. Phendimetrazine, the N-methylated prodrug, is completely inactive at monoamine transporters (EC50/IC50 >10,000 nM at DAT and NET) [1]. Consequently, procurement of the specific (2R,3S) enantiomer is mandatory for any study requiring a defined DAT reuptake inhibitor tool within this chemotype.

Quantitative Differentiation Evidence for Morpholine, 3-methyl-2-phenyl-, (2R,3S)- (CAS 84025-82-1) Versus Closest Structural Analogs


Enantiomer-Specific Divergence of Dopamine Transporter Mechanism: DAT Reuptake Inhibitor (Ki 2,691 nM) Versus (+)-Enantiomer DAT Releaser (EC50 1,457 nM)

The (2R,3S) enantiomer (CAS 84025-82-1) is functionally classified as a dopamine reuptake inhibitor with a Ki of 2,691 nM and no measurable dopamine-releasing activity (Inactive as releaser, IA) at the dopamine transporter (DAT) in rat brain synaptosomes [1]. In contrast, the (+)-enantiomer of pseudophenmetrazine acts as a dopamine releaser with an EC50 of 1,457 nM in the same assay system [2]. This represents a complete mechanistic inversion at DAT driven solely by absolute configuration, with the (−)-form blocking dopamine uptake and the (+)-form promoting dopamine efflux. The racemic mixture (CAS 13580-23-9) consequently displays a composite IC50 of 2,630 nM for dopamine reuptake inhibition, reflecting the net effect of both enantiomers wherein the (+)-enantiomer's uptake carrier activity partially antagonizes the (−)-enantiomer's reuptake inhibitory effect [1].

dopamine transporter enantiomer pharmacology reuptake inhibitor vs. releaser

50.2-Fold Lower Norepinephrine Releasing Potency of (2R,3S)-Pseudophenmetrazine (EC50 2,511 nM) Versus Racemic Phenmetrazine (EC50 50 nM)

The (2R,3S) enantiomer (CAS 84025-82-1) exhibits substantially attenuated norepinephrine (NE) releasing activity with an EC50 of 2,511 nM in rat brain synaptosomes, representing an approximately 50.2-fold reduction in potency compared to racemic trans-phenmetrazine (NE EC50 = 50 nM) and a 7.2-fold reduction versus the (+)-pseudophenmetrazine enantiomer (NE EC50 = 349 nM) measured in the identical assay system [1]. This potency differential arises from the combined effects of cis vs. trans ring geometry and enantiomeric configuration: the trans arrangement in phenmetrazine positions the phenyl and methyl substituents for optimal NET substrate recognition, while the cis configuration and (2R,3S) absolute stereochemistry in the target compound impair productive interactions with the norepinephrine transporter [1].

norepinephrine transporter catecholamine release structure-activity relationship

High Serotonin Transporter Selectivity: Negligible 5-HT Activity (Ki and EC50 >10,000 nM) Shared Across Pseudophenmetrazine Enantiomers

The (2R,3S) enantiomer (CAS 84025-82-1), along with its (+)-enantiomer and the racemic mixture, displays negligible activity at the serotonin transporter (SERT), with both reuptake inhibition Ki and release EC50 values exceeding 10,000 nM in rat brain synaptosome assays [1]. This SERT-sparing profile is a class characteristic of the cis-configured pseudophenmetrazine series but is not universal among phenylmorpholines: certain ring-substituted phenmetrazine analogs such as 4-methylphenmetrazine (4-MPM) acquire significant serotonergic activity resembling MDMA-like entactogen properties [2]. Within the broader 2-phenylmorpholine class, the parent compound PAL-632 shows measurable but weak SERT activity (IC50 ≈ 20,260 nM), while the N-methylated prodrug phendimetrazine is entirely inactive across all three transporters [3].

serotonin transporter transporter selectivity catecholamine selectivity

Metabolite-Specific Identity: (−)-Pseudophenmetrazine as Authentic Phendimetrazine Metabolite Versus Synthetic Phenmetrazine-Derived Research Chemicals

The (2R,3S) enantiomer (CAS 84025-82-1) is one of the two primary N-demethylated metabolites generated in vivo from the clinically used prodrug phendimetrazine, alongside phenmetrazine [1]. Phendimetrazine itself is pharmacologically inert at DAT, NET, and SERT (all EC50/IC50 >10,000 nM), and its anorectic and psychostimulant effects are mediated entirely through its metabolites phenmetrazine (trans, potent catecholamine releaser) and pseudophenmetrazine (cis, modest NE releaser/DA reuptake inhibitor) [1]. This metabolic origin distinguishes the (2R,3S)-pseudophenmetrazine enantiomer from synthetic phenmetrazine analogs such as 3-fluorophenmetrazine (3-FPM), 4-methylphenmetrazine (4-MPM), and 3-methylphenmetrazine (3-MPM), which are intentionally designed new psychoactive substances (NPS) not associated with any approved pharmaceutical prodrug pathway [2]. Unlike these NPS analogs that inhibit DAT and NET with potencies comparable to cocaine (IC50 <2.5 µM), the (2R,3S) metabolite displays a unique moderate-potency, mechanism-selective profile [3].

drug metabolism prodrug activation metabolite identification

Absolute Stereochemical Purity: Single (2R,3S) Enantiomer (CAS 84025-82-1) Versus Racemic cis Mixture (CAS 13580-23-9) Procurement Decision

CAS 84025-82-1 designates the single (2R,3S) enantiomer with defined absolute configuration, whereas CAS 13580-23-9 identifies the racemic cis (±)-(2RS,3SR) mixture containing equimolar (+)- and (−)-enantiomers . The two enantiomers exhibit functionally opposing mechanisms at DAT: the (+)-form releases dopamine (EC50 = 1,457 nM) while the (−)-form inhibits dopamine reuptake (Ki = 2,691 nM) [1]. When co-present in the racemate, the (+)-enantiomer's uptake carrier activity partially counteracts the (−)-enantiomer's reuptake inhibition, resulting in a net IC50 of 2,630 nM that obscures the mechanistic contributions of each enantiomer [1]. Furthermore, the (+)-enantiomer is a ~7-fold more potent norepinephrine releaser (NE EC50 = 349 nM) than the (−)-form (NE EC50 = 2,511 nM), meaning that norepinephrine activity observed with the racemate (NE EC50 = 514 nM) predominantly reflects (+)-enantiomer activity rather than that of the (2R,3S) form [1].

chiral resolution enantiomeric purity reference standard

Predicted Physicochemical Property Reference: ACD/Labs Computed Parameters for Procurement and Formulation Planning

The (2R,3S) enantiomer (CAS 84025-82-1, molecular formula C₁₁H₁₅NO, MW 177.24 g/mol) has the following ACD/Labs Percepta-predicted physicochemical parameters: density 1.0 ± 0.1 g/cm³, boiling point 285.2 ± 25.0 °C at 760 mmHg, logP 1.53, topological polar surface area 21 Ų, zero Rule-of-5 violations, and 2 defined stereocenters . While these predicted properties are identical for all cis pseudophenmetrazine stereoisomers and do not constitute a differentiation basis, they serve as essential reference data for solubility estimation, chromatographic method development, and formulation buffer selection—particularly relevant given the compound's secondary amine functionality (pKa ~8–9 estimated), which confers pH-dependent aqueous solubility and necessitates controlled storage conditions to prevent oxidation . The compound contains one hydrogen bond donor and two hydrogen bond acceptors, and has one freely rotatable bond .

physicochemical properties drug-likeness formulation

Procurement-Driven Application Scenarios for Morpholine, 3-methyl-2-phenyl-, (2R,3S)- (CAS 84025-82-1)


Enantiomer-Specific Dopamine Transporter Pharmacology: Isolated DAT Reuptake Inhibition Without Substrate-Mediated Dopamine Release

Researchers investigating presynaptic DAT function can deploy the (2R,3S) enantiomer as a mechanistically pure dopamine reuptake inhibitor (Ki = 2,691 nM) with no measurable dopamine-releasing activity (EC50 = IA). This is functionally distinct from the (+)-enantiomer (DA releaser, EC50 = 1,457 nM), the racemic mixture (composite IC50 = 2,630 nM with mixed mechanisms), and phenmetrazine (potent DA releaser, EC50 = 131 nM) [1]. The compound enables studies that require blockade of dopamine uptake without triggering amphetamine-like reverse transport, allowing dissection of DAT conformational states and inhibitor binding modes. At norepinephrine transporters, the compound's EC50 of 2,511 nM is 50-fold weaker than phenmetrazine, providing a window for selective DAT pharmacology at appropriate concentrations [1].

Phendimetrazine Metabolism and Forensic Toxicology: Authentic Metabolite Reference Standard for Bioanalytical Method Validation

As a confirmed in vivo metabolite of the clinically prescribed prodrug phendimetrazine, (2R,3S)-pseudophenmetrazine serves as an essential analytical reference standard for forensic toxicology, clinical pharmacokinetic, and anti-doping laboratories [1]. Unlike synthetic phenmetrazine analog NPS (3-FPM, 4-MPM, 3-MPM) that are not associated with approved pharmaceuticals, this compound enables definitive identification and quantification of phendimetrazine metabolism in biological matrices [2]. Its SERT-sparing profile (Ki and EC50 >10,000 nM) and unique DAT reuptake inhibitor mechanism provide additional confirmatory parameters for metabolite identification via functional transporter assays [1]. Laboratories validating LC-MS/MS or GC-MS methods for phendimetrazine metabolite screening require the single (2R,3S) enantiomer rather than the racemate to avoid misidentification arising from (+)-enantiomer interference.

Chiral Structure-Activity Relationship (SAR) Studies: Stereochemical Probe for Phenylmorpholine Transporter Pharmacophore Mapping

Medicinal chemistry programs targeting monoamine transporters can use the (2R,3S) enantiomer as a defined stereochemical probe within the 2-phenyl-3-methylmorpholine scaffold. When benchmarked against (2S,3R)-(+)-pseudophenmetrazine (DA releaser), (±)-cis pseudophenmetrazine (mixed mechanism), and trans-phenmetrazine (potent dual releaser), this compound provides one corner of a complete stereochemical activity map [1]. The 2-position and 3-position absolute configurations jointly dictate whether the molecule functions as a substrate-type releaser or an inhibitor-type blocker at DAT—a binary mechanistic switch that informs computational docking studies, pharmacophore model refinement, and the rational design of next-generation DAT-selective ligands [1]. Procurement of the enantiopure form eliminates stereochemical ambiguity from SAR datasets.

Catecholamine-Selective Behavioral Pharmacology: 5-HT-Sparing Tool for In Vivo Neuropharmacology Experiments

For in vivo behavioral pharmacology studies requiring catecholamine transporter modulation without serotonergic confounds, the (2R,3S) enantiomer offers confirmed SERT inactivity (Ki and EC50 >10,000 nM) [1]. This contrasts with certain substituted phenmetrazine analogs: 4-MPM acquires MDMA-like serotonergic activity [2], and 3-FPM exhibits cocaine-like dual DAT/NET inhibition (IC50 <2.5 µM) [3]. The compound's moderate potency profile (DAT Ki ~2.7 µM; NET EC50 ~2.5 µM) is suited for studies where extreme potency is undesirable, such as investigations of low-abuse-liability DAT inhibitors or experiments evaluating gradual transporter occupancy. Researchers should note the 4.9-fold NE potency inflation if inadvertently using the racemate (NE EC50 = 514 nM) instead of the pure (2R,3S) form (NE EC50 = 2,511 nM) [1].

Quote Request

Request a Quote for Morpholine, 3-methyl-2-phenyl-, (2R,3S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.